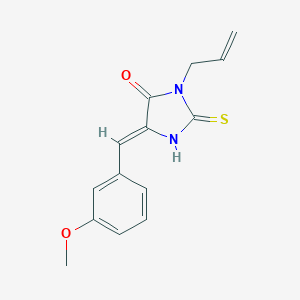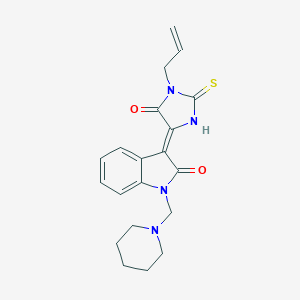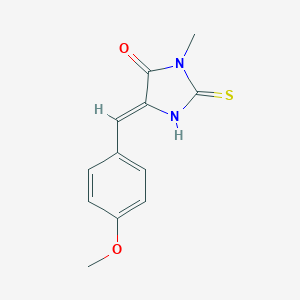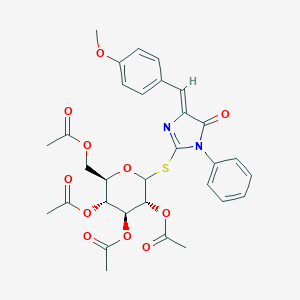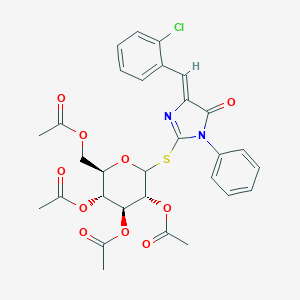![molecular formula C27H35N3O3S B303493 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303493.png)
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TQ-6 and is a member of the thienoquinoline family of compounds.
作用機序
TQ-6 exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer. TQ-6 also activates the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Additionally, TQ-6 has been shown to modulate the activity of ion channels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
TQ-6 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. TQ-6 also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, TQ-6 has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
TQ-6 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities with high purity. TQ-6 is also readily soluble in organic solvents, which makes it easy to use in in vitro experiments. However, one limitation of TQ-6 is that it has poor aqueous solubility, which may limit its use in in vivo experiments.
将来の方向性
There are several future directions for research on TQ-6. One area of research is the development of TQ-6 analogs with improved solubility and potency. Another area of research is the investigation of TQ-6 in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the potential use of TQ-6 as a dietary supplement for its antioxidant and anti-inflammatory properties could be explored. Finally, the investigation of TQ-6 in clinical trials for the treatment of cancer and neurodegenerative diseases could be a promising avenue for future research.
Conclusion:
In conclusion, TQ-6 is a promising compound with potential therapeutic applications in cancer and neurodegenerative diseases. Its anti-inflammatory, anti-cancer, and neuroprotective properties have been extensively studied, and it has been shown to have several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on TQ-6, including the development of analogs, investigation in combination with other drugs, and clinical trials.
合成法
The synthesis of TQ-6 involves a multi-step process that includes the reaction of 3,4-dimethoxyphenylacetonitrile with 2-bromoethylamine hydrobromide to form the intermediate compound. The intermediate compound is then reacted with 2-pentylthiophene-3-carboxylic acid to form the final product, TQ-6. The synthesis method has been optimized to produce high yields of TQ-6 with high purity.
科学的研究の応用
TQ-6 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. TQ-6 has been studied in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration.
特性
製品名 |
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
|---|---|
分子式 |
C27H35N3O3S |
分子量 |
481.7 g/mol |
IUPAC名 |
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C27H35N3O3S/c1-6-27(2,3)18-8-9-20-17(14-18)15-19-23(28)24(34-26(19)30-20)25(31)29-12-11-16-7-10-21(32-4)22(13-16)33-5/h7,10,13,15,18H,6,8-9,11-12,14,28H2,1-5H3,(H,29,31) |
InChIキー |
ZIMPXYCXCTWSCQ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C=C3C(=C(SC3=N2)C(=O)NCCC4=CC(=C(C=C4)OC)OC)N |
正規SMILES |
CCC(C)(C)C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-5,8-dibromo-1-phenyl-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303410.png)
![2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile](/img/structure/B303411.png)
![ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate](/img/structure/B303413.png)
![ethyl (1E)-N-(3-cyano-4-methyl-5-oxo-4H-pyrano[3,2-c]chromen-2-yl)methanimidate](/img/structure/B303414.png)
![diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
![5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303419.png)
![1-Methyl-5-[4-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303420.png)

